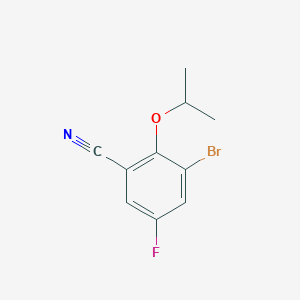![molecular formula C7H10OS B13903045 trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one: is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused with a thiophene ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and sulfur-containing reagents to form the thiophene ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Uniqueness
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one is unique due to its fused cyclopentane-thiophene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WGUHSXWRJNEGPK-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2CSC[C@@H]2CC1=O |
Canonical SMILES |
C1C2CSCC2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


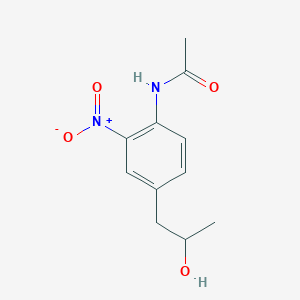
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

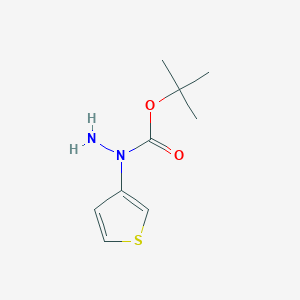
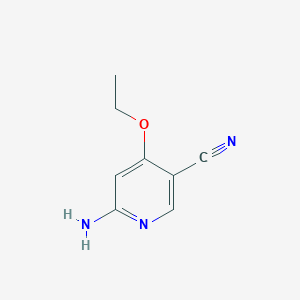
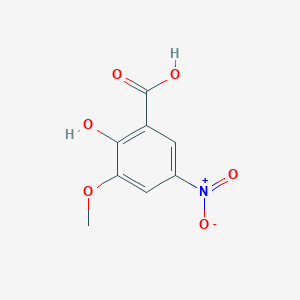
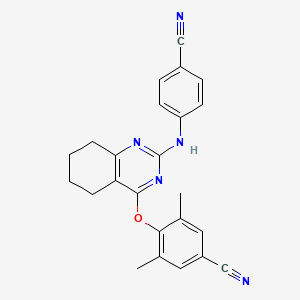
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
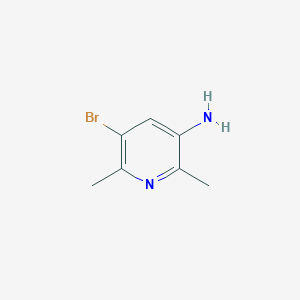
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
